N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives, which are part of the structure of this compound, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide” is complex. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Novel Chemical Synthesis and Molecular Interactions
The compound N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been explored in various scientific research contexts, particularly focusing on its chemical synthesis, interaction with biological targets, and potential as a scaffold for further chemical modifications. One notable application involves its role in the synthesis of complex molecular structures, such as cyclic peptides and analogs, which are of significant interest in medicinal chemistry due to their therapeutic potential.
Therapeutic Potential Exploration
Research into compounds like this compound often aims to uncover novel therapeutic applications, ranging from antimicrobial agents to cancer therapeutics. For instance, the structural features of such compounds can be leveraged to design inhibitors targeting specific proteins or enzymes involved in disease pathways, thereby offering new avenues for drug development.
Drug Delivery Systems
Another critical area of application for compounds with complex molecular structures, including this compound, is in the development of advanced drug delivery systems. These systems aim to enhance the bioavailability, targeted delivery, and controlled release of therapeutic agents, thereby improving treatment efficacy and reducing side effects.
Chemical Biology and Mechanistic Studies
In chemical biology, compounds like this compound serve as tools to probe biological systems, helping to elucidate the molecular mechanisms underlying various biological processes and diseases. Such studies can lead to a better understanding of disease pathology and the identification of new therapeutic targets.
For detailed insights and further exploration into the applications of this compound in scientific research, the following references provide valuable information:
- Cobalt(II), copper(II), nickel(II) and zinc(II) complexes of two novel Schiff base ligands and their antimicrobial activity (Cukurovalı et al., 2002)
- Isolation and structure determination of malevamide E, a dolastatin 14 analogue, from the marine cyanobacterium Symploca laete-viridis (Adams et al., 2008)
- Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, induces the production of anti-inflammatory cyclodepsipeptides from Beauveria felina (Chung et al., 2013)
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-4-(4-piperidinyl)piperazine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-15-12-16(2)20(17(3)13-15)24-22(27)21(26)23-14-18-8-10-25(11-9-18)19-6-4-5-7-19/h12-13,18-19H,4-11,14H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZOJXKPQACSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.